Cas no 306937-22-4 (Ethyl 1-(3-Aminobenzyl)piperidine-4-carboxylate)
Ethyl 1-(3-Aminobenzyl)piperidine-4-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- 4-Piperidinecarboxylicacid, 1-[(3-aminophenyl)methyl]-, ethyl ester
- Ethyl 1-(3-aminobenzyl)piperidine-4-carboxylate
- ethyl 1-[(3-aminophenyl)methyl]piperidine-4-carboxylate
- SCHEMBL654393
- WXYBQSXOZUFNJY-UHFFFAOYSA-N
- FT-0625816
- 306937-22-4
- Ethyl1-(3-aminobenzyl)piperidine-4-carboxylate
- AKOS005203172
- DTXSID50384180
- PS-6026
- CS-0313223
- SB43320
- 4-Piperidinecarboxylic acid, 1-[(3-aminophenyl)methyl]-, ethyl ester
- A820559
- MFCD02180894
- DB-047874
- Ethyl 1-(3-Aminobenzyl)piperidine-4-carboxylate
-
- MDL: MFCD02180894
- Inchi: 1S/C15H22N2O2/c1-2-19-15(18)13-6-8-17(9-7-13)11-12-4-3-5-14(16)10-12/h3-5,10,13H,2,6-9,11,16H2,1H3
- InChI Key: WXYBQSXOZUFNJY-UHFFFAOYSA-N
- SMILES: O(CC)C(C1CCN(CC2C=CC=C(C=2)N)CC1)=O
Computed Properties
- Exact Mass: 262.16800
- Monoisotopic Mass: 262.168127949g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 288
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 55.6Ų
Experimental Properties
- Melting Point: 42 °C
- PSA: 55.56000
- LogP: 2.56300
Ethyl 1-(3-Aminobenzyl)piperidine-4-carboxylate Security Information
- Hazard Statement: Corrosive
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36/37/39
-
Hazardous Material Identification:
- Safety Term:S26;S36/37/39;S45
- Risk Phrases:R36/37/38
Ethyl 1-(3-Aminobenzyl)piperidine-4-carboxylate Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Ethyl 1-(3-Aminobenzyl)piperidine-4-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A129010259-5g |
Ethyl 1-(3-aminobenzyl)piperidine-4-carboxylate |
306937-22-4 | 95% | 5g |
$389.13 | 2023-09-02 | |
| TRC | B433935-50mg |
Ethyl 1-(3-Aminobenzyl)piperidine-4-carboxylate |
306937-22-4 | 50mg |
$ 50.00 | 2022-06-01 | ||
| TRC | B433935-100mg |
Ethyl 1-(3-Aminobenzyl)piperidine-4-carboxylate |
306937-22-4 | 100mg |
$ 65.00 | 2022-06-01 | ||
| TRC | B433935-500mg |
Ethyl 1-(3-Aminobenzyl)piperidine-4-carboxylate |
306937-22-4 | 500mg |
$ 160.00 | 2022-06-01 | ||
| Apollo Scientific | OR8090-250mg |
Ethyl 1-(3-aminobenzyl)piperidine-4-carboxylate |
306937-22-4 | 97% | 250mg |
£38.00 | 2023-04-14 | |
| Apollo Scientific | OR8090-1g |
Ethyl 1-(3-aminobenzyl)piperidine-4-carboxylate |
306937-22-4 | 97% | 1g |
£70.00 | 2025-02-20 | |
| Chemenu | CM516683-1g |
Ethyl 1-(3-aminobenzyl)piperidine-4-carboxylate |
306937-22-4 | 97% | 1g |
$127 | 2022-09-01 | |
| Chemenu | CM516683-5g |
Ethyl 1-(3-aminobenzyl)piperidine-4-carboxylate |
306937-22-4 | 97% | 5g |
$359 | 2022-09-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1383893-250mg |
Ethyl 1-(3-aminobenzyl)piperidine-4-carboxylate |
306937-22-4 | 97% | 250mg |
¥500.00 | 2024-08-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1383893-1g |
Ethyl 1-(3-aminobenzyl)piperidine-4-carboxylate |
306937-22-4 | 97% | 1g |
¥1047.00 | 2024-08-02 |
Ethyl 1-(3-Aminobenzyl)piperidine-4-carboxylate Suppliers
Ethyl 1-(3-Aminobenzyl)piperidine-4-carboxylate Related Literature
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
Additional information on Ethyl 1-(3-Aminobenzyl)piperidine-4-carboxylate
Comprehensive Overview of Ethyl 1-(3-Aminobenzyl)piperidine-4-carboxylate (CAS No. 306937-22-4)
Ethyl 1-(3-Aminobenzyl)piperidine-4-carboxylate (CAS No. 306937-22-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural properties and potential applications. This compound, often referred to by its systematic name or CAS number, belongs to the class of piperidine derivatives, which are widely studied for their bioactive potential. The presence of both an amine and ester functional groups in its structure makes it a versatile intermediate for synthesizing more complex molecules.
In recent years, researchers have explored the role of Ethyl 1-(3-Aminobenzyl)piperidine-4-carboxylate in drug discovery, particularly in the development of central nervous system (CNS) therapeutics. Its structural similarity to other piperidine-based compounds used in neurology has sparked interest in its potential as a precursor for neuroprotective agents or cognitive enhancers. This aligns with the growing demand for innovative treatments targeting neurodegenerative diseases, a hot topic in medical research.
The synthesis of Ethyl 1-(3-Aminobenzyl)piperidine-4-carboxylate typically involves multi-step organic reactions, including reductive amination and esterification. These processes are critical for ensuring high purity and yield, which are essential for its use in pharmaceutical applications. Analytical techniques such as HPLC, NMR, and mass spectrometry are commonly employed to characterize this compound, ensuring compliance with industry standards.
From an industrial perspective, the demand for piperidine derivatives like Ethyl 1-(3-Aminobenzyl)piperidine-4-carboxylate has risen due to their utility in fine chemical synthesis. Companies specializing in custom synthesis and contract research often seek such compounds to support their clients' projects. This trend reflects the broader shift toward specialty chemicals in the pharmaceutical and agrochemical sectors.
Another area of interest is the compound's potential role in catalysis and material science. Researchers are investigating whether Ethyl 1-(3-Aminobenzyl)piperidine-4-carboxylate can serve as a ligand or building block for advanced materials, such as metal-organic frameworks (MOFs). This aligns with the increasing focus on sustainable chemistry and green synthesis methods, which are highly relevant in today's environmentally conscious market.
For those searching for "CAS 306937-22-4 supplier" or "Ethyl 1-(3-Aminobenzyl)piperidine-4-carboxylate uses," it's important to note that this compound is primarily available through specialty chemical vendors and research laboratories. Its applications are still under exploration, making it a subject of ongoing scientific inquiry. Additionally, questions like "How to synthesize Ethyl 1-(3-Aminobenzyl)piperidine-4-carboxylate?" or "Is Ethyl 1-(3-Aminobenzyl)piperidine-4-carboxylate bioactive?" are frequently encountered in academic and industrial forums.
In summary, Ethyl 1-(3-Aminobenzyl)piperidine-4-carboxylate (CAS No. 306937-22-4) represents a promising compound with diverse potential applications in pharmaceuticals, catalysis, and material science. Its unique structure and functional groups make it a valuable candidate for further research, particularly in addressing contemporary challenges in healthcare and sustainable chemistry. As the scientific community continues to uncover its properties, this compound is likely to remain a focal point of innovation.
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